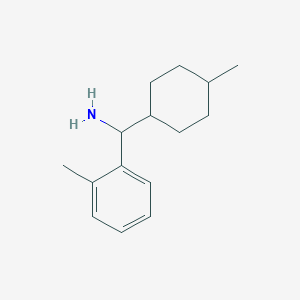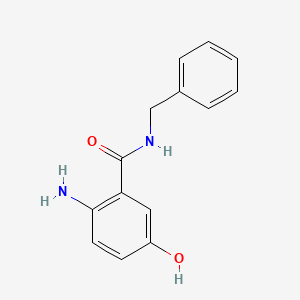![molecular formula C7H9ClN4S B1443139 [3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride CAS No. 1269151-19-0](/img/structure/B1443139.png)
[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
Overview
Description
[3-(Thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride (TMTM) is a chemical compound used for a variety of scientific research applications. It is an organic compound with a molecular formula of C5H7N3SClH and a molar mass of 177.63 g/mol. TMTM is a colorless, odorless, and crystalline solid which is soluble in water and alcohol. It is a versatile compound that can be used in a variety of laboratory experiments, and it has a wide range of biochemical and physiological effects.
Scientific Research Applications
Pharmacological Applications
Thiophene derivatives exhibit a wide range of therapeutic properties. They have been reported to possess anti-inflammatory , anti-psychotic , anti-arrhythmic , anti-anxiety , anti-fungal , antioxidant , estrogen receptor modulating , anti-mitotic , anti-microbial , kinase inhibiting , and anti-cancer activities . The incorporation of the triazolylmethanamine group could potentially enhance these activities, making it a candidate for drug development.
Material Science
In material science, thiophene derivatives are used in the fabrication of light-emitting diodes (LEDs) . The specific structure of the compound could be explored for developing new materials with improved electronic properties, potentially impacting the field of optoelectronics.
Corrosion Inhibition
Thiophene compounds have been utilized as corrosion inhibitors for metals . The triazolylmethanamine group could provide additional binding sites for metal ions, suggesting a potential application in protecting industrial machinery and infrastructure.
Organic Synthesis Intermediates
The versatility of thiophene derivatives makes them valuable intermediates in organic synthesis . The compound could be used to synthesize novel organic molecules with complex architectures, aiding in the discovery of new reactions and pathways.
Coordination Chemistry
Thiophene derivatives find applications in coordination chemistry, where they act as ligands to form complexes with various metals . The unique structure of the compound could lead to the formation of novel metal complexes with interesting chemical and physical properties.
Skin Whitening Agents
Some thiophene derivatives have been investigated as skin whitening agents due to their ability to inhibit tyrosinase, an enzyme involved in melanin production . The compound could be studied for its efficacy in this application, potentially contributing to cosmetic science.
properties
IUPAC Name |
(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S.ClH/c8-4-6-9-7(11-10-6)5-2-1-3-12-5;/h1-3H,4,8H2,(H,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOKESRLAREFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1443061.png)

![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)


![5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine](/img/structure/B1443069.png)
![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)


![2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1443075.png)
![2-[(3-Fluorophenyl)amino]acetic acid hydrochloride](/img/structure/B1443076.png)

![3-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1443079.png)